4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol
Description
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVADVIDKFPIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685614 | |
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-25-9 | |
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol typically involves the chlorination of 2-methoxyphenol followed by hydroxylation. One common method is to start with 2-methoxyphenol and react it with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like ammonia or nitrous acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2-Hydroxy-5-hydroxyphenyl)-2-methoxyphenol.
Substitution: Formation of derivatives with various functional groups.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.
4-Chloro-2-methoxyphenol: A compound with similar structural features but different functional groups.
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